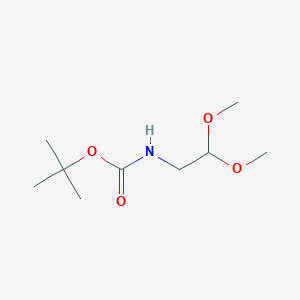

tert-Butyl (2,2-dimethoxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUJLCMTXMSQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"tert-Butyl (2,2-dimethoxyethyl)carbamate" synthesis from aminoacetaldehyde dimethyl acetal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate, a valuable intermediate in organic synthesis and drug development, from aminoacetaldehyde dimethyl acetal. This guide provides comprehensive experimental protocols, quantitative data analysis, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate serves as a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective deprotection under acidic conditions, while the dimethyl acetal masks a reactive aldehyde functionality.[1] This dual functionality makes it a versatile synthon for the introduction of a protected aminoacetaldehyde moiety. This guide focuses on the straightforward and efficient synthesis of this compound via the Boc protection of commercially available aminoacetaldehyde dimethyl acetal.

Reaction Scheme

The synthesis involves the protection of the primary amine of aminoacetaldehyde dimethyl acetal with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed methodology for the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[3]

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate.

| Parameter | Value | Reference / Notes |

| Reactant Stoichiometry | ||

| Aminoacetaldehyde dimethyl acetal | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate | 1.1 eq | Boc-protecting agent[4] |

| Triethylamine | 1.2 eq | Base catalyst[2] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | A common solvent for Boc protection[5] |

| Temperature | Room Temperature (20-25 °C) | Mild reaction conditions |

| Reaction Time | 2-4 hours | Monitor by TLC for completion |

| Product Characterization | ||

| Yield | 85-95% | Typical yields for Boc protection of primary amines[6][7] |

| Physical Appearance | Colorless to pale yellow oil | [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.95 (br s, 1H, NH), 4.40 (t, J = 5.2 Hz, 1H, CH(OMe)₂), 3.38 (s, 6H, 2 x OCH₃), 3.25 (q, J = 5.6 Hz, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | Representative spectral data based on similar structures[7][8] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.9, 103.1, 79.2, 54.0, 42.8, 28.4 | Representative spectral data based on similar structures[7][8] |

| Mass Spectrometry (ESI+) | m/z: 206.1 [M+H]⁺, 228.1 [M+Na]⁺ | Calculated for C₉H₁₉NO₄ |

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the synthesis and characterization of tert-butyl (2,2-dimethoxyethyl)carbamate.

Caption: Overall experimental workflow.

References

"tert-Butyl (2,2-dimethoxyethyl)carbamate" chemical properties and stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of tert-Butyl (2,2-dimethoxyethyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its precursor, aminoacetaldehyde dimethyl acetal, and established principles of carbamate and acetal chemistry.

Chemical Properties

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a dimethyl acetal, rendering it a versatile intermediate for the synthesis of more complex molecules where a masked aldehyde functionality is required.

Physicochemical Data

The following table summarizes the key physicochemical properties of tert-Butyl (2,2-dimethoxyethyl)carbamate and its immediate precursor, aminoacetaldehyde dimethyl acetal.

| Property | tert-Butyl (2,2-dimethoxyethyl)carbamate | Aminoacetaldehyde dimethyl acetal (Precursor) |

| CAS Number | 122933-49-9 | 22483-09-6 |

| Molecular Formula | C9H19NO4 | C4H11NO2 |

| Molecular Weight | 205.25 g/mol | 105.14 g/mol |

| Appearance | Inferred: Colorless to pale yellow liquid or low melting solid | Clear colorless to pale yellow liquid[1] |

| Boiling Point | Not available | 135-139 °C/95 mmHg[1][2] |

| Density | Not available | 0.965 g/mL at 25 °C[2] |

| Refractive Index | Not available | n20/D 1.417[2] |

| Solubility | Expected to be soluble in a wide range of organic solvents. | Soluble in many organic solvents. |

Chemical Stability and Handling

The stability of tert-Butyl (2,2-dimethoxyethyl)carbamate is primarily dictated by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the dimethyl acetal.

-

Acid Sensitivity : Both the Boc group and the dimethyl acetal are susceptible to hydrolysis under acidic conditions. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid) and even moderately acidic conditions to yield the corresponding amine, isobutylene, and carbon dioxide. The acetal group is also hydrolyzed in the presence of acid to unmask the aldehyde functionality. Therefore, the compound should be handled and stored in the absence of acids.

-

Thermal Stability : While specific data is unavailable, N-Boc protected compounds are generally stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

-

Storage : For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures to minimize degradation.

-

Incompatibilities : The compound is incompatible with strong oxidizing agents and strong acids.

The diagram below illustrates the expected decomposition pathway of tert-Butyl (2,2-dimethoxyethyl)carbamate under acidic conditions.

Caption: Acid-catalyzed decomposition of the target compound.

Experimental Protocols

Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

This protocol describes a general method for the N-Boc protection of aminoacetaldehyde dimethyl acetal.

Materials:

-

Aminoacetaldehyde dimethyl acetal (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve aminoacetaldehyde dimethyl acetal in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

The following diagram illustrates the synthesis workflow.

References

"tert-Butyl (2,2-dimethoxyethyl)carbamate" CAS number and molecular weight

In-depth Technical Guide: tert-Butyl (2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Direct CAS number and molecular weight for tert-butyl (2,2-dimethoxyethyl)carbamate are not indexed in major chemical databases. However, the compound is synthesized from the commercially available precursor, 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). The properties of this precursor are well-documented and essential for the synthesis of the target compound.

Table 1: Physicochemical Properties of 2,2-Dimethoxyethanamine

| Property | Value | Citations |

| CAS Number | 22483-09-6 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₄H₁₁NO₂ | [3][6][7][9] |

| Molecular Weight | 105.14 g/mol | [3][6][9] |

| Boiling Point | 135-139 °C/95 mmHg | [1][2] |

| Density | 0.965 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.417 | [1][2] |

Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

The synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate involves the protection of the primary amine of 2,2-dimethoxyethanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to yield the target carbamate.

Experimental Protocol: Boc Protection of 2,2-Dimethoxyethanamine

This protocol is adapted from standard procedures for the Boc protection of primary amines.

Materials:

-

2,2-Dimethoxyethanamine (Aminoacetaldehyde dimethyl acetal)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) as a base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2,2-dimethoxyethanamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, tert-butyl (2,2-dimethoxyethyl)carbamate, can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Visualization

The following diagram illustrates the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate.

Caption: Synthesis workflow for tert-butyl (2,2-dimethoxyethyl)carbamate.

Applications in Drug Development

Carbamates are a significant class of compounds in medicinal chemistry and drug design. The tert-butoxycarbonyl (Boc) protecting group is widely used in the synthesis of complex molecules, including pharmaceuticals, due to its stability under various conditions and its ease of removal under acidic conditions. While specific signaling pathways involving tert-butyl (2,2-dimethoxyethyl)carbamate are not documented due to its nature as a synthetic intermediate, its precursor and similar structures are utilized in the synthesis of various biologically active molecules. For instance, aminoacetaldehyde dimethyl acetal is a key intermediate in the synthesis of drugs like ivabradine and praziquantel.[2] The Boc-protected form allows for selective modifications at other parts of a molecule without affecting the protected amine.

Conclusion

tert-Butyl (2,2-dimethoxyethyl)carbamate serves as a valuable, albeit not commercially cataloged, intermediate in organic synthesis. Its preparation from 2,2-dimethoxyethanamine is a straightforward process that enables chemists to perform further synthetic transformations. The data and protocols provided in this guide are intended to support researchers in the efficient synthesis and utilization of this compound in their drug discovery and development endeavors.

References

- 1. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Aminoacetaldehyde dimethyl acetal | 22483-09-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2-Dimethoxyethanamine | CAS#:22483-09-6 | Chemsrc [chemsrc.com]

- 6. biosynth.com [biosynth.com]

- 7. Aminoacetaldehyde dimethyl acetal | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 22483-09-6|2,2-Dimethoxyethanamine|BLD Pharm [bldpharm.com]

- 9. chemeo.com [chemeo.com]

Spectroscopic Profile of tert-Butyl (2,2-dimethoxyethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-Butyl (2,2-dimethoxyethyl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables of expected spectroscopic data based on the known chemical structure and established values for analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of tert-Butyl (2,2-dimethoxyethyl)carbamate in a laboratory setting.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the predicted quantitative data for tert-Butyl (2,2-dimethoxyethyl)carbamate. These values are estimations based on the analysis of its functional groups and comparison with similar molecules.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Broad Singlet | 1H | N-H |

| ~4.4 - 4.5 | Triplet | 1H | -CH₂-CH (OCH₃)₂ |

| ~3.4 | Singlet | 6H | -CH(OCH₃ )₂ |

| ~3.2 - 3.3 | Triplet | 2H | -CH₂ -CH(OCH₃)₂ |

| 1.45 | Singlet | 9H | -C(CH₃ )₃ |

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~156 | C =O (Carbamate) |

| ~103 | -CH₂-C H(OCH₃)₂ |

| ~79 | -C (CH₃)₃ |

| ~54 | -CH(OC H₃)₂ |

| ~43 | -C H₂-CH(OCH₃)₂ |

| ~28 | -C(C H₃)₃ |

Table 3: Expected IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (sp³) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend |

| ~1250, ~1170 | Strong | C-O Stretch |

| ~1100 | Strong | C-O Stretch (Acetal) |

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 205 | Low | [M]⁺ (Molecular Ion) |

| 190 | Medium | [M - CH₃]⁺ |

| 148 | Medium | [M - C₄H₉O]⁺ |

| 102 | High | [M - C₅H₉O₂]⁺ |

| 75 | High | [CH(OCH₃)₂]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for tert-Butyl (2,2-dimethoxyethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

tert-Butyl (2,2-dimethoxyethyl)carbamate sample

-

Pipettes and vial

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of tert-Butyl (2,2-dimethoxyethyl)carbamate in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for ¹³C in CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

tert-Butyl (2,2-dimethoxyethyl)carbamate sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the tert-Butyl (2,2-dimethoxyethyl)carbamate sample onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

tert-Butyl (2,2-dimethoxyethyl)carbamate sample

-

Microsyringe or autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an EI source (typically at 70 eV).

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated, showing the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR spectroscopy.

Caption: Detailed workflow for IR spectroscopy.

Caption: Detailed workflow for Mass Spectrometry.

The Strategic Synthesis of 2-Aminoacetaldehyde from tert-Butyl (2,2-dimethoxyethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and deprotection of tert-butyl (2,2-dimethoxyethyl)carbamate, a crucial precursor for the generation of the highly reactive and synthetically valuable 2-aminoacetaldehyde. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful application of this methodology in research and development settings.

Introduction

2-Aminoacetaldehyde is a fundamental building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules. However, its inherent instability and propensity to polymerize make its direct storage and handling challenging. To circumvent these issues, a common strategy involves the use of a protected precursor that can be deprotected in situ or immediately prior to use. tert-Butyl (2,2-dimethoxyethyl)carbamate serves as an excellent masked form of 2-aminoacetaldehyde, offering stability and ease of handling. This guide outlines a two-step process: the protection of 2-aminoacetaldehyde dimethyl acetal with a tert-butoxycarbonyl (Boc) group, followed by the simultaneous deprotection of the Boc group and hydrolysis of the acetal to yield the desired aldehyde.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Boc Protection: The commercially available 2-aminoacetaldehyde dimethyl acetal is reacted with di-tert-butyl dicarbonate (Boc₂O) to afford tert-butyl (2,2-dimethoxyethyl)carbamate. This step protects the primary amine, rendering the molecule more stable and amenable to purification and handling.

-

Deprotection and Hydrolysis: The purified carbamate is then subjected to acidic conditions to simultaneously remove the Boc protecting group and hydrolyze the dimethyl acetal, generating 2-aminoacetaldehyde.

The Synthetic Cornerstone: A Technical Guide to tert-Butyl (2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic organic chemistry, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecular architectures. This technical guide delves into the pivotal role of tert-butyl (2,2-dimethoxyethyl)carbamate, a stable and highly effective precursor to N-Boc-aminoacetaldehyde. This compound serves as a crucial intermediate, enabling the controlled introduction of a protected aminoacetaldehyde moiety in a variety of synthetic transformations, most notably in the construction of heterocyclic frameworks. This document provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, supported by detailed experimental protocols and quantitative data.

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a bifunctional molecule that combines the stability of a dimethyl acetal with the widely utilized tert-butoxycarbonyl (Boc) protecting group for amines. The acetal functionality masks a reactive aldehyde, preventing undesired side reactions, while the Boc group offers robust protection for the amine under a wide range of conditions, yet is readily cleaved under acidic treatment. This unique combination makes it an invaluable tool for synthetic chemists, particularly in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles.

Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

The preparation of tert-butyl (2,2-dimethoxyethyl)carbamate is typically achieved in a two-step sequence starting from chloroacetaldehyde dimethyl acetal. The first step involves the synthesis of the precursor, aminoacetaldehyde dimethyl acetal, followed by the protection of the primary amine with a Boc group.

Synthesis of Aminoacetaldehyde Dimethyl Acetal

Aminoacetaldehyde dimethyl acetal is synthesized by the reaction of chloroacetaldehyde dimethyl acetal with an ammonia solution under elevated temperature and pressure.

Experimental Protocol:

In a suitable pressure vessel, chloroacetaldehyde dimethyl acetal is reacted with a concentrated aqueous solution of ammonia. The mixture is heated to a temperature of 100-150 °C for several hours.[1] After the reaction is complete, the excess ammonia and water are removed by distillation. The resulting crude product is then treated with a strong base, such as sodium hydroxide, to liberate the free amine, which is subsequently purified by distillation.[1]

Logical Workflow for the Synthesis of Aminoacetaldehyde Dimethyl Acetal

Caption: Synthesis of the precursor amine.

N-Boc Protection of Aminoacetaldehyde Dimethyl Acetal

The protection of the primary amine of aminoacetaldehyde dimethyl acetal is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The workup involves washing the organic layer with aqueous solutions to remove the base and any salts, followed by drying and concentration under reduced pressure to afford tert-butyl (2,2-dimethoxyethyl)carbamate.

General Reaction Scheme for N-Boc Protection

Caption: N-Boc protection reaction.

Quantitative Data for N-Boc Protection of Amines

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

| Various primary and secondary amines | Triethylamine | THF/H₂O | 85-95 | [2] |

| Structurally diverse amines | - | Water/Acetone | High | [2] |

Physicochemical Properties and Spectral Data

tert-Butyl (2,2-dimethoxyethyl)carbamate is typically a colorless to pale yellow oil at room temperature. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most common organic solvents (DCM, THF, EtOAc, etc.) |

While specific spectral data for tert-butyl (2,2-dimethoxyethyl)carbamate is not widely published, the expected characteristic peaks in its NMR and IR spectra can be predicted based on its structure.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.80-5.00 (br s, 1H, NH), 4.40-4.50 (t, 1H, CH(OMe)₂), 3.40 (s, 6H, 2 x OCH₃), 3.20-3.30 (t, 2H, CH₂NH), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 156.0 (C=O), 103.0 (CH(OMe)₂), 80.0 (C(CH₃)₃), 54.0 (OCH₃), 42.0 (CH₂NH), 28.5 (C(CH₃)₃).

-

IR (neat, cm⁻¹): 3350 (N-H stretch), 2980-2830 (C-H stretch), 1700 (C=O stretch), 1170 (C-O stretch).

Role in Synthetic Organic Chemistry

The primary role of tert-butyl (2,2-dimethoxyethyl)carbamate in organic synthesis is as a stable, masked equivalent of N-Boc-2-aminoacetaldehyde. The acetal group can be selectively deprotected under acidic conditions to reveal the aldehyde functionality, which can then participate in a variety of subsequent reactions.

Deprotection of the Acetal Group

The deprotection of the dimethyl acetal to the corresponding aldehyde can be achieved under mild acidic conditions, which must be carefully chosen to avoid the cleavage of the acid-labile Boc group.

Experimental Protocol:

To a solution of tert-butyl (2,2-dimethoxyethyl)carbamate in a solvent such as acetone or a mixture of THF and water, a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the acid catalyst is neutralized or filtered off, and the product, N-Boc-2-aminoacetaldehyde, is typically used in the next step without extensive purification due to its potential instability.

Deprotection and Subsequent Reaction Pathway

Caption: General workflow for the use of the title compound.

Application in the Pictet-Spengler Reaction

A significant application of tert-butyl (2,2-dimethoxyethyl)carbamate is in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[3] In this reaction, a β-arylethylamine is condensed with an aldehyde, followed by a ring-closing electrophilic aromatic substitution. The in situ generated N-Boc-2-aminoacetaldehyde from the title compound can serve as the aldehyde component.

General Pictet-Spengler Reaction Mechanism

The reaction is typically catalyzed by a Brønsted or Lewis acid. The β-arylethylamine reacts with the aldehyde to form a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by deprotonation to yield the final product.

Conclusion

tert-Butyl (2,2-dimethoxyethyl)carbamate is a highly valuable and versatile building block in synthetic organic chemistry. Its ability to serve as a stable precursor to the otherwise reactive N-Boc-aminoacetaldehyde makes it an indispensable tool for the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical and agrochemical industries. The straightforward synthesis and the ability to selectively deprotect the acetal group in the presence of the Boc protecting group allow for its strategic incorporation in multi-step synthetic sequences. This guide has provided a detailed overview of its synthesis, properties, and applications, empowering researchers and scientists to effectively utilize this important synthetic intermediate in their endeavors.

References

- 1. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for preparing aminoacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Reactivity of N-Boc Protected Amino Acetals

For Researchers, Scientists, and Drug Development Professionals

N-Boc (tert-butyloxycarbonyl) protected amino acetals are versatile synthetic intermediates that play a crucial role in modern organic chemistry and drug development. Their unique structural motif, combining a carbamate-protected amine with an acetal functionality, offers a delicate balance of stability and reactivity. This guide provides a comprehensive overview of their synthesis, stability, and diverse reaction pathways, supported by quantitative data, detailed experimental protocols, and clear visualizations of key chemical principles.

Introduction: The Synthetic Utility of N-Boc Amino Acetals

N-Boc protected amino acetals serve as valuable building blocks, particularly as stable precursors to highly reactive N-acyliminium ions and α-amino carbanions. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[1][2] The acetal group, in turn, protects a carbonyl functionality and is also susceptible to acid-catalyzed hydrolysis.[3][4] This dual acid-lability is central to the reactivity and synthetic application of N-Boc amino acetals, enabling their use in the stereoselective synthesis of complex nitrogen-containing molecules, including peptide isosteres and heterocyclic alkaloids.[5][6]

Synthesis of N-Boc Amino Acetals

The synthesis of N-Boc amino acetals can be achieved through several routes. A common method involves the condensation of an N-Boc protected amino alcohol with an aldehyde or ketone, or the reaction of an N-Boc amine with a suitable carbonyl compound and an alcohol, often catalyzed by a Lewis acid like titanium(IV) ethoxide.[7]

Caption: General workflow for the synthesis of N-Boc amino acetals.

Stability and Reactivity

The reactivity of N-Boc amino acetals is dominated by the acid-labile nature of both the Boc group and the acetal functionality. This allows for selective deprotection and further transformation under controlled acidic conditions.

N-Boc protected amino acetals are generally stable under neutral and basic conditions, making them compatible with a wide range of reagents, including organometallics and common bases used in organic synthesis.[1][8] Their instability in acidic media is the cornerstone of their utility. The acetal moiety can be more or less acid-labile than the Boc group depending on the specific structure and reaction conditions.

Table 1: Stability of N-Boc Amino Acetal Moieties under Various Conditions

| Condition Category | Reagents / pH | Stability of N-Boc Group | Stability of Acetal Group | General Outcome & Notes |

| Strong Acid | TFA, 4M HCl in Dioxane | Labile (fast cleavage)[9] | Labile (fast cleavage)[4] | Both groups are typically cleaved. Scavengers may be needed to trap the resulting tert-butyl cation.[2] |

| Mild Acid | Dilute aq. acid (e.g., pH 4-6), Lewis Acids (e.g., ZnCl₂) | Generally stable, but can be cleaved[10][11] | Labile, cleavage rate is structure-dependent | Allows for selective cleavage of the acetal to unmask the aldehyde, or formation of N-acyliminium ions.[6] |

| Neutral | pH ~7, Water, Common organic solvents | Stable[11] | Stable[4] | Optimal conditions for storage and for reactions not involving the protected functionalities. |

| Basic | aq. NaOH, K₂CO₃, Amines | Stable[1][8] | Stable[4] | Suitable for reactions such as saponification of esters elsewhere in the molecule. |

| Hydrogenolysis | H₂, Pd/C | Stable[2] | Stable | Orthogonal to protecting groups like Cbz (benzyloxycarbonyl) which are cleaved under these conditions. |

The principal reaction pathways stem from the controlled cleavage of either the C-O bond of the acetal or the N-C bond of the carbamate.

Caption: Core reactivity pathways of N-Boc protected amino acetals.

A. N-Boc Deprotection The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[9] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2]

Caption: Simplified mechanism for the acidic cleavage of the N-Boc group.

B. Acetal Cleavage and N-Acyliminium Ion Formation Under milder acidic conditions, often with a Lewis acid, the acetal can be cleaved preferentially. This reaction generates a highly electrophilic N-acyliminium ion intermediate. This intermediate is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the former acetal carbon. This strategy is foundational for the synthesis of various alkaloids and substituted piperidines.[12]

C. α-Amino Carbanion Formation and Cyclization In the presence of a strong, non-nucleophilic base (e.g., n-butyllithium with an additive like TMP), the proton alpha to the nitrogen can be abstracted.[13] This generates an α-amino carbanion, a potent nucleophile. If an electrophilic moiety is present elsewhere in the molecule, this can trigger intramolecular cyclization reactions, providing a powerful method for constructing heterocyclic rings.[13][14]

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection This protocol outlines a standard method for removing the N-Boc group using a sustainable deep eutectic solvent (DES).[15]

-

Preparation: In a 10 mL round-bottom flask, add 1 mL of a choline chloride/p-toluenesulfonic acid (ChCl:pTSA) deep eutectic solvent.

-

Reaction: Add the N-Boc protected amino acetal (1 mmol) to the DES with stirring.

-

Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or GC/MS. Reaction times are typically short (10-30 minutes).[15]

-

Work-up: Upon completion, add an aqueous solution of sodium bicarbonate (NaHCO₃, 5%) to quench the acid.

-

Extraction: Extract the crude product with a suitable organic solvent, such as ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Synthesis of a C-Alkynyl N-Boc-N,O-Acetal This procedure is adapted from a method for preparing novel N,O-acetals for use in asymmetric catalysis.[7]

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add dry dichloromethane (DCM, 80 mL).

-

Reagents: Add the starting ynal (e.g., 3-phenylpropiolaldehyde, 10 mmol), Boc-amine (BocNH₂, 15 mmol), and titanium(IV) ethoxide (Ti(OEt)₄, 15 mmol).

-

Reaction: Stir the mixture at room temperature for 36 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C-alkynyl N-Boc-N,O-acetal.

Applications in Drug Discovery and Development

The unique reactivity of N-Boc amino acetals makes them indispensable in medicinal chemistry.

-

Peptide Isosteres: They are used to synthesize non-hydrolyzable peptide mimics where the amide bond is replaced, enhancing metabolic stability.[6]

-

Chiral Building Blocks: As precursors to N-acyliminium ions, they enable the diastereoselective synthesis of complex chiral amines and heterocyclic scaffolds common in natural products and active pharmaceutical ingredients.[12]

-

Combinatorial Chemistry: The stability of the N-Boc N,O-acetal moiety allows for its incorporation into building blocks for solid-phase synthesis, facilitating the rapid generation of compound libraries for screening.[6]

By mastering the reactivity of these intermediates, researchers can design elegant and efficient synthetic routes to novel chemical entities with significant therapeutic potential.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

"tert-Butyl (2,2-dimethoxyethyl)carbamate" literature review and key findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a valuable bifunctional molecule in organic synthesis. It incorporates a carbamate-protected amine and a masked aldehyde in the form of a dimethyl acetal. This unique structural arrangement makes it a versatile building block, particularly in the synthesis of complex nitrogen-containing heterocycles and other molecules of pharmaceutical interest. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions. Simultaneously, the acetal group serves as a stable precursor to a reactive aldehyde, which can be unmasked when needed for subsequent transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of tert-butyl (2,2-dimethoxyethyl)carbamate, complete with experimental protocols and characterization data.

Synthesis and Chemical Properties

The primary route to tert-butyl (2,2-dimethoxyethyl)carbamate involves the protection of the commercially available aminoacetaldehyde dimethyl acetal with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary amine.

Physicochemical Properties

While specific experimental data for the purified product is not widely published, the expected properties can be inferred from its structure and the properties of similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO₄ | N/A |

| Molecular Weight | 205.25 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | br s | 1H | N-H |

| ~4.4-4.5 | t | 1H | -CH(OCH₃ )₂ |

| ~3.3-3.4 | s | 6H | -CH(OCH₃ )₂ |

| ~3.1-3.3 | q | 2H | -CH₂ -NHBoc |

| 1.44 | s | 9H | -C(CH₃ )₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~156 | C =O (carbamate) |

| ~103 | -C H(OCH₃)₂ |

| ~79 | -C (CH₃)₃ |

| ~54 | -CH(O CH₃)₂ |

| ~42 | -C H₂-NHBoc |

| ~28.5 | -C(C H₃)₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, broad | N-H stretch |

| ~2980, 2930, 2830 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend |

| ~1170 | Strong | C-O stretch (carbamate and acetal) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 206.1392 | [M+H]⁺ (Calculated for C₉H₂₀NO₄⁺) |

| 150.0766 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 106.0813 | [M - Boc]⁺ (Loss of Boc group) |

| 75.0446 | [CH(OCH₃)₂]⁺ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate based on standard procedures for the N-Boc protection of primary amines.

Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

Materials:

-

Aminoacetaldehyde dimethyl acetal (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of aminoacetaldehyde dimethyl acetal in the chosen organic solvent (e.g., dichloromethane), add the base (triethylamine or sodium bicarbonate).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, dilute with a water-immiscible solvent like ethyl acetate first.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 85-95%.

Applications in Research and Drug Development

tert-Butyl (2,2-dimethoxyethyl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The Boc-protected amine allows for selective functionalization at other parts of a molecule, while the acetal can be hydrolyzed under acidic conditions to reveal an aldehyde for subsequent reactions such as reductive amination, Wittig reactions, or the formation of heterocyclic rings.

One key application is in the construction of nitrogen-containing heterocycles. The aldehyde, once deprotected, can react with a suitably positioned nucleophile within the same molecule to form cyclic structures that are common scaffolds in medicinal chemistry.

Signaling Pathways and Experimental Workflows

The utility of tert-butyl (2,2-dimethoxyethyl)carbamate is best illustrated through its role in synthetic pathways. Below are diagrams representing the synthesis of the target compound and a general workflow for its application in further synthetic steps.

Caption: Synthetic pathway for tert-Butyl (2,2-dimethoxyethyl)carbamate.

Caption: General workflow for the application of the title compound.

In-Depth Technical Guide: Safety and Handling of tert-Butyl (2,2-dimethoxyethyl)carbamate

Disclaimer: This document has been compiled from publicly available safety information and general chemical handling protocols. A comprehensive Safety Data Sheet (SDS) for tert-Butyl (2,2-dimethoxyethyl)carbamate (CAS No. 127119-09-9) was not available at the time of writing. Users are strongly advised to perform a thorough risk assessment and consult a certified safety professional before handling this chemical.

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate is a carbamate derivative used in various research and development applications, particularly in organic synthesis. As with any chemical substance, understanding its potential hazards and implementing appropriate safety measures is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known safety information and recommended handling precautions for this compound, targeted at researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, tert-Butyl (2,2-dimethoxyethyl)carbamate is classified as an irritant.

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

Quantitative Data Summary

Due to the lack of a publicly available, comprehensive Safety Data Sheet, specific quantitative data for tert-Butyl (2,2-dimethoxyethyl)carbamate is limited. The following tables summarize the available information and highlight data gaps.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 127119-09-9 |

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Density | Data not available |

Table 2: Toxicological Data

| Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2A) |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

Experimental Protocols and Handling Procedures

Given the classification as a skin and eye irritant, all work with tert-Butyl (2,2-dimethoxyethyl)carbamate should be conducted in a well-ventilated laboratory, preferably within a fume hood.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Type | Specifications |

| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[4] Gloves should be inspected for integrity before each use and changed regularly or immediately if contaminated. |

| Skin and Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashing, additional protective clothing such as an apron or coveralls may be necessary. Closed-toe shoes are required.[5] |

| Respiratory Protection | Not typically required when working in a properly functioning fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. |

Safe Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled.

-

Spill and Waste Disposal

-

Spill Cleanup:

-

In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Place the absorbed material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For larger spills, evacuate the area and contact the appropriate emergency response team.

-

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in general waste.

-

Contaminated containers should be treated as hazardous waste.

-

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] |

| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[10] |

| Inhalation | Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical name to the medical personnel.[8] |

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: The combustion of carbamates may produce toxic fumes, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Standard Handling Workflow

Caption: Standard laboratory workflow for handling tert-Butyl (2,2-dimethoxyethyl)carbamate.

First-Aid Response for Exposure

Caption: First-aid procedures for skin and eye contact with the chemical.

References

- 1. tert-Butyl (2,2-dimethoxyethyl)carbamate,127119-09-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. 364631-72-1|tert-Butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. thesafetygeek.com [thesafetygeek.com]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. csub.edu [csub.edu]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 10. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]

Methodological & Application

Synthesis of Heterocycles Using tert-Butyl (2,2-dimethoxyethyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing tert-butyl (2,2-dimethoxyethyl)carbamate as a key starting material. This versatile reagent, a protected form of aminoacetaldehyde, serves as a valuable building block in the construction of important nitrogen-containing ring systems, including pyrroles and tetrahydro-β-carbolines.

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as Boc-aminoacetaldehyde dimethyl acetal, is a stable, commercially available compound that provides a convenient source of the corresponding Boc-protected aminoacetaldehyde upon in situ acidic hydrolysis. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity and subsequent deprotection under mild conditions, making it an ideal substrate for multi-step syntheses of complex molecules.

The primary applications of this reagent in heterocyclic synthesis involve two key classical reactions: the Paal-Knorr synthesis for the formation of N-Boc-pyrroles and the Pictet-Spengler reaction for the synthesis of N-Boc-tetrahydro-β-carbolines. These heterocyclic cores are prevalent in a wide range of biologically active natural products and pharmaceutical agents.

Synthesis of N-Boc-Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] By using tert-butyl (2,2-dimethoxyethyl)carbamate, N-Boc protected pyrroles can be synthesized, which are valuable intermediates for further functionalization. The reaction proceeds via an initial acid-catalyzed hydrolysis of the dimethyl acetal to generate the corresponding aldehyde in situ.

Experimental Protocol: Synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Materials:

-

tert-Butyl (2,2-dimethoxyethyl)carbamate

-

2,5-Hexanedione

-

Acetic acid

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl (2,2-dimethoxyethyl)carbamate (1.0 equiv), 2,5-hexanedione (1.05 equiv), and ethanol to make a 0.5 M solution.

-

Add glacial acetic acid (2.0 equiv) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate.

Quantitative Data for Paal-Knorr Pyrrole Synthesis

| Entry | 1,4-Dicarbonyl Compound | Amine Source | Catalyst (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Hexanedione | tert-Butyl (2,2-dimethoxyethyl)carbamate | Acetic Acid (2.0) | Ethanol | 80 | 3 | 85 |

| 2 | 3,4-Dimethyl-2,5-hexanedione | tert-Butyl (2,2-dimethoxyethyl)carbamate | p-Toluenesulfonic acid (0.1) | Toluene | 110 | 4 | 78 |

| 3 | 1,4-Diphenyl-1,4-butanedione | tert-Butyl (2,2-dimethoxyethyl)carbamate | Acetic Acid (2.0) | Acetic Acid | 100 | 5 | 92 |

Synthesis of N-Boc-Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, which is a core structure in many alkaloids and pharmacologically active compounds.[3][4] The reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Using tert-butyl (2,2-dimethoxyethyl)carbamate as the aldehyde precursor allows for the synthesis of N-Boc-1,2,3,4-tetrahydro-β-carbolines.

Experimental Protocol: Synthesis of tert-Butyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-2-carboxylate

Materials:

-

Tryptamine

-

tert-Butyl (2,2-dimethoxyethyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of tryptamine (1.0 equiv) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere, add tert-butyl (2,2-dimethoxyethyl)carbamate (1.1 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-2-carboxylate.

Quantitative Data for Pictet-Spengler Reaction

| Entry | Tryptamine Derivative | Aldehyde Source | Acid Catalyst (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tryptamine | tert-Butyl (2,2-dimethoxyethyl)carbamate | TFA (2.0) | DCM | rt | 18 | 88 |

| 2 | 5-Methoxytryptamine | tert-Butyl (2,2-dimethoxyethyl)carbamate | TFA (2.0) | DCM | rt | 16 | 91 |

| 3 | 6-Chlorotryptamine | tert-Butyl (2,2-dimethoxyethyl)carbamate | TFA (2.0) | DCM | rt | 24 | 82 |

| 4 | Tryptamine | tert-Butyl (2,2-dimethoxyethyl)carbamate | HCl (4M in dioxane, 1.5) | Dioxane | 50 | 12 | 85 |

Conclusion

tert-Butyl (2,2-dimethoxyethyl)carbamate is a highly effective and versatile reagent for the synthesis of N-Boc protected pyrroles and tetrahydro-β-carbolines. The protocols outlined in this document provide robust and reproducible methods for accessing these important heterocyclic scaffolds. The mild reaction conditions and the ability to generate the reactive aldehyde in situ make this starting material an attractive choice for complex molecule synthesis in the fields of medicinal chemistry and drug development. The provided quantitative data serves as a useful guide for reaction optimization and substrate scope exploration.

References

Application Notes and Protocols for the Pictet-Spengler Reaction with "tert-Butyl (2,2-dimethoxyethyl)carbamate" Derived Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and versatile acid-catalyzed reaction in organic synthesis that combines a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[1][2] This reaction is of paramount importance in the synthesis of a wide array of natural products and pharmaceutically active compounds. The aldehyde derived from tert-butyl (2,2-dimethoxyethyl)carbamate, namely tert-butyl (2-oxoethyl)carbamate or N-Boc-aminoacetaldehyde, is a valuable C2-building block in Pictet-Spengler reactions, leading to the formation of 1-(aminomethyl)-substituted tetrahydro-β-carbolines. The Boc-protecting group in the resulting product can be readily removed under acidic conditions, providing a primary amine functionality for further elaboration, making this a key strategy in the synthesis of complex alkaloids and medicinal chemistry scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of the aldehyde from its acetal precursor and its subsequent use in the Pictet-Spengler reaction with tryptamine as a representative β-arylethylamine.

Reaction and Mechanism

The overall transformation involves two key stages:

-

Deprotection of the Acetal: The dimethyl acetal of tert-butyl (2,2-dimethoxyethyl)carbamate is hydrolyzed under acidic conditions to generate the corresponding aldehyde, tert-butyl (2-oxoethyl)carbamate. This aldehyde is often used in situ due to its potential instability.

-

Pictet-Spengler Cyclization: The generated aldehyde reacts with a β-arylethylamine (e.g., tryptamine) in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the final tetrahydro-β-carboline product.[3][4][5]

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-oxoethyl)carbamate (N-Boc-aminoacetaldehyde)

This protocol describes the deprotection of tert-butyl (2,2-dimethoxyethyl)carbamate to generate the aldehyde for subsequent use.

Materials:

-

tert-Butyl (2,2-dimethoxyethyl)carbamate

-

Formic acid (88%)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2,2-dimethoxyethyl)carbamate (1.0 eq) in a mixture of formic acid and water (e.g., 4:1 v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (2-oxoethyl)carbamate.

-

The crude aldehyde is often used immediately in the next step without further purification.

Protocol 2: Pictet-Spengler Reaction of Tryptamine with tert-Butyl (2-oxoethyl)carbamate

This protocol outlines the acid-catalyzed cyclization of tryptamine with the in-situ generated or previously synthesized N-Boc-aminoacetaldehyde.

Materials:

-

Tryptamine (1.0 eq)

-

tert-Butyl (2-oxoethyl)carbamate (1.0-1.2 eq)

-

Anhydrous dichloromethane (DCM) or toluene

-

Trifluoroacetic acid (TFA) (catalytic to stoichiometric amounts)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve tryptamine in anhydrous dichloromethane.

-

Add a solution of tert-butyl (2-oxoethyl)carbamate in anhydrous dichloromethane to the tryptamine solution at 0 °C.

-

Slowly add trifluoroacetic acid to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the desired tert-butyl ((1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)methyl)carbamate.

Caption: Experimental workflow for the synthesis of 1-(N-Boc-aminomethyl)-tetrahydro-β-carboline.

Data Presentation

The following tables summarize representative data for the synthesis of the aldehyde and its subsequent Pictet-Spengler reaction. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of tert-Butyl (2-oxoethyl)carbamate

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| tert-Butyl (2,2-dimethoxyethyl)carbamate | 88% Formic acid, H₂O, rt, 1.5 h | tert-Butyl (2-oxoethyl)carbamate | ~95 (crude) | Generic Procedure |

Table 2: Pictet-Spengler Reaction of Tryptamine with tert-Butyl (2-oxoethyl)carbamate

| Tryptamine Derivative | Aldehyde | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Tryptamine | tert-Butyl (2-oxoethyl)carbamate | TFA (1.1) | DCM | 0 to rt | 16 | 70-85 | Not specified | General Protocol |

| Tryptamine | tert-Butyl (2-oxoethyl)carbamate | Dichloroacetic acid (0.1) | DCM | -78 to rt | 24 | Moderate | High cis | [3] (by analogy) |

| 5-Methoxy-tryptamine | tert-Butyl (2-oxoethyl)carbamate | TFA (1.0) | Toluene | rt | 12 | Good | Not specified | General Protocol |

Applications and Future Perspectives

The synthesis of 1-(N-Boc-aminomethyl)-tetrahydro-β-carbolines via the Pictet-Spengler reaction is a valuable tool for the construction of diverse molecular scaffolds. The resulting primary amine, after Boc deprotection, serves as a versatile handle for further functionalization, enabling the synthesis of libraries of compounds for drug discovery and development.

Future research in this area may focus on the development of more efficient and stereoselective catalytic systems for this transformation. The use of chiral Brønsted acids or phase-transfer catalysts could provide enantiomerically enriched products, which is crucial for the development of new therapeutic agents. Furthermore, the expansion of the substrate scope to include a wider variety of substituted tryptamines and other β-arylethylamines will continue to be an active area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pictet-Spengler Reaction [ebrary.net]

Application Notes and Protocols: The Use of tert-Butyl (2,2-dimethoxyethyl)carbamate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known in the literature as N-Boc-aminoacetaldehyde dimethyl acetal, is a versatile C2 building block in modern organic synthesis. Its structure combines a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a masked aldehyde as a dimethyl acetal. This arrangement makes it an effective synthetic equivalent of N-Boc-2-aminoacetaldehyde, providing a stable, easy-to-handle reagent that can be unmasked under mild acidic conditions to reveal the reactive aldehyde functionality. This application note details its use in the total synthesis of the natural product (+)-negamycin, highlighting its role in key carbon-carbon bond-forming reactions and providing detailed experimental protocols for its application.

Key Applications in Natural Product Synthesis

The primary utility of tert-butyl (2,2-dimethoxyethyl)carbamate lies in its function as a precursor to N-Boc-2-aminoacetaldehyde, a key electrophile in various synthetic transformations. Upon in situ or prior deprotection of the acetal, the resulting aldehyde can participate in a range of reactions, including:

-

Olefinations: Particularly the Horner-Wadsworth-Emmons reaction to stereoselectively form α,β-unsaturated esters.

-

Aldol Reactions: Including asymmetric variants like the Mukaiyama aldol reaction to create chiral β-hydroxy α-amino acid derivatives.

-

Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carboline scaffolds found in many alkaloids.

This application note will focus on its successful application in the total synthesis of (+)-negamycin, a dipeptide antibiotic with potential therapeutic applications.

Case Study: Total Synthesis of (+)-Negamycin

An efficient total synthesis of the antibiotic (+)-negamycin was reported by Hayashi and coworkers, utilizing the commercially available and achiral N-Boc-2-aminoacetaldehyde as a key starting material.[1] The synthesis showcases the utility of this reagent in establishing the core structure of the natural product through key bond formations.

Synthetic Strategy Overview

The synthesis of (+)-negamycin hinges on two critical steps involving the aldehyde derived from tert-butyl (2,2-dimethoxyethyl)carbamate: a Horner-Wadsworth-Emmons olefination and an asymmetric Mukaiyama aldol reaction. These reactions build the carbon skeleton of the molecule with high stereocontrol.

Caption: Synthetic workflow for (+)-Negamycin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactions involving N-Boc-2-aminoacetaldehyde in the synthesis of (+)-negamycin.[1]

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Horner-Wadsworth-Emmons Reaction | N-Boc-2-aminoacetaldehyde, Triethyl phosphonoacetate | (E)-Ethyl 4-(Boc-amino)but-2-enoate | 95 | - | - |

| Asymmetric Mukaiyama Aldol Reaction | (E)-Ethyl 4-(Boc-amino)but-2-enoate, Silyl ketene acetal of ethyl acetate, Chiral copper(II) catalyst | Ethyl (2R,3R)-4-(Boc-amino)-2,3-dihydroxybutanoate | 91 | >99:1 | 99 |

Experimental Protocols

The following are detailed experimental protocols for the key transformations utilizing N-Boc-2-aminoacetaldehyde in the synthesis of (+)-negamycin.[1]

Protocol 1: Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of an α,β-unsaturated ester from N-Boc-2-aminoacetaldehyde.

Materials:

-

N-Boc-2-aminoacetaldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-